2,5-Bis(2,4-dichlorophenyl)-1,1-dioxothiophene-3,4-diol
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Overview
Description
2,5-Bis(2,4-dichlorophenyl)-1,1-dioxothiophene-3,4-diol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiophene ring substituted with two 2,4-dichlorophenyl groups and two hydroxyl groups, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2,4-dichlorophenyl)-1,1-dioxothiophene-3,4-diol typically involves the reaction of 2,4-dichlorophenyl derivatives with thiophene-3,4-diol under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions, optimized for higher yields and cost-effectiveness. The choice of reagents, catalysts, and solvents is crucial to ensure the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2,4-dichlorophenyl)-1,1-dioxothiophene-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the thiophene ring or the phenyl groups.
Substitution: Halogen atoms in the phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various functionalized phenyl-thiophene compounds .
Scientific Research Applications
2,5-Bis(2,4-dichlorophenyl)-1,1-dioxothiophene-3,4-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism by which 2,5-Bis(2,4-dichlorophenyl)-1,1-dioxothiophene-3,4-diol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(2,4-dichlorophenyl)-1,3,4-oxadiazole: Known for its insecticidal activity and used in agriculture.
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles: Investigated for their anticancer and antidiabetic properties.
Uniqueness
2,5-Bis(2,4-dichlorophenyl)-1,1-dioxothiophene-3,4-diol stands out due to its unique combination of a thiophene ring and dichlorophenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
5323-59-1 |
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Molecular Formula |
C16H8Cl4O4S |
Molecular Weight |
438.1 g/mol |
IUPAC Name |
2,5-bis(2,4-dichlorophenyl)-1,1-dioxothiophene-3,4-diol |
InChI |
InChI=1S/C16H8Cl4O4S/c17-7-1-3-9(11(19)5-7)15-13(21)14(22)16(25(15,23)24)10-4-2-8(18)6-12(10)20/h1-6,21-22H |
InChI Key |
RHBCOSLUCRSTGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C(=C(S2(=O)=O)C3=C(C=C(C=C3)Cl)Cl)O)O |
Origin of Product |
United States |
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